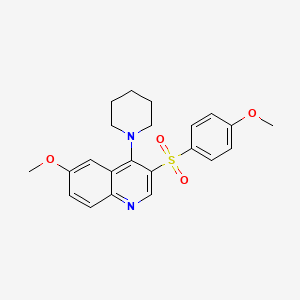

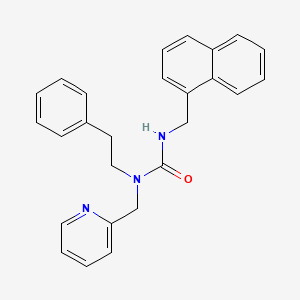

![molecular formula C17H19N3O2 B2979081 (3-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034603-72-8](/img/structure/B2979081.png)

(3-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with multiple rings, including a pyrazole and a pyrazine ring, both of which are nitrogen-containing heterocycles. It also contains a methoxyphenyl group, which is a common motif in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyrazine rings, and the attachment of the methoxyphenyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain multiple ring structures, including a cyclopenta ring fused to a pyrazole and a pyrazine ring. The methoxyphenyl group would likely be attached to one of these rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and pyrazine rings, as well as the methoxyphenyl group, could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the specific arrangement of atoms in the molecule .Scientific Research Applications

Highly Regioselective Synthesis of Pyrazole Derivatives

A study by Alizadeh et al. (2015) presents a simple and regioselective procedure for the synthesis of pyrazole derivatives, employing a 1,3-dipolar cycloaddition approach. This method highlights the versatility of pyrazole chemistry in generating diverse compounds, potentially including derivatives similar to the query compound, for various scientific applications (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).

Synthesis and Antimicrobial Activity

Kumar et al. (2012) synthesized a series of pyrazole derivatives and tested them for antimicrobial activity. The presence of specific substituents, such as methoxy groups, was found to significantly enhance antimicrobial efficacy. This study underscores the potential of pyrazole-based compounds in developing new antimicrobial agents, suggesting applications in addressing microbial resistance (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).

Chemical Structure Analysis through Isomorphism

Swamy et al. (2013) explored the isomorphism in methyl- and chloro-substituted small heterocyclic compounds, adhering to the chlorine-methyl exchange rule. Their work provides insights into the structural analysis and properties of heterocyclic compounds, which could be relevant for understanding the chemical behavior and synthesis of complex compounds like the queried one (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, R.V. Krishnakumar, 2013).

Anticancer and Antitubercular Activity of Pyrazoline Derivatives

Radhika et al. (2020) investigated pyrazoline incorporated isoxazole derivatives for their anticancer and antitubercular activities. The study highlights the potential therapeutic applications of pyrazoline derivatives in cancer and tuberculosis treatment, demonstrating the relevance of such compounds in medicinal chemistry (T. Radhika, A. Vijay, B. Harinadha, B. Madhavareddy, 2020).

Green Synthesis Approach

Doherty et al. (2022) presented a green synthesis approach for acyl pyrazole derivatives, emphasizing environmentally friendly methods in chemical synthesis. This study contributes to the ongoing efforts to develop sustainable and eco-friendly synthetic routes in the field of organic chemistry (Katrina E. Doherty, Geoffrey P Wadey, Arturo León Sandoval, N. Leadbeater, 2022).

Future Directions

Properties

IUPAC Name |

(3-methoxyphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-13-5-2-4-12(10-13)17(21)19-8-9-20-16(11-19)14-6-3-7-15(14)18-20/h2,4-5,10H,3,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQMSQSLSDWJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN3C(=C4CCCC4=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)

![N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2979000.png)

![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)

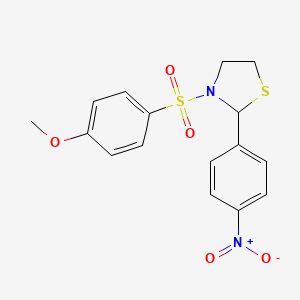

![2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2979015.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2979016.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2979017.png)